molecular formula C8H8N2S B8464324 5-Methylthieno[2,3-c]pyridin-7-amine

5-Methylthieno[2,3-c]pyridin-7-amine

Cat. No.: B8464324
M. Wt: 164.23 g/mol
InChI Key: ILFLNXFTXBURRL-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-c]pyridin-7-amine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyridine moiety, with a methyl substituent at the 5-position and an amine group at the 7-position (Figure 1).

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methylthieno[2,3-c]pyridin-7-amine

InChI

InChI=1S/C8H8N2S/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3,(H2,9,10)

InChI Key

ILFLNXFTXBURRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N)SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s thieno[2,3-c]pyridine scaffold distinguishes it from other fused bicyclic systems. Key analogs include:

Compound Name Core Structure Key Substituents Bioactivity Insights
5-Methylthieno[2,3-c]pyridin-7-amine Thiophene + pyridine 5-CH₃, 7-NH₂ Hypothesized kinase inhibition
Furo[2,3-c]pyridin-7-amine (from ) Furan + pyridine 7-NH₂, benzothiophene, piperidinyl TLR7-9 antagonism
Pyrrolo[2,3-c]quinoline (from ) Pyrrole + quinoline 5-CH₃ (non-natural cryptolepine analog) Anticancer potential
Pyrido[2,3-c]pyridazine (from ) Pyridine + pyridazine Varied substituents Bcl-xL inhibition

Key Observations :

  • Lipophilicity: The 5-methyl group increases hydrophobicity relative to non-methylated analogs, which may improve membrane permeability.

Substituent Effects and Structure-Activity Relationships (SAR)

Substitutions at positions 5 and 7 are critical for modulating activity:

Methyl Group Impact (Position 5):
  • Synthetic Accessibility: Methyl groups often simplify synthesis by stabilizing intermediates (e.g., domino condensation-Heck cyclisation in achieved 60–89% yields for methylated pyrroloquinolines) .
  • Target Binding: In tetrahydroindoloquinolinones (), methyl groups at analogous positions enhanced L-type calcium channel binding while maintaining DYRK1A kinase inhibition .
Amine Group Impact (Position 7):
  • The 7-NH₂ group is a common pharmacophore in kinase inhibitors (e.g., ambocarb derivatives in ) and may facilitate hydrogen bonding with ATP-binding pockets .

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